

An In-depth Technical Guide to the Isoquinolinesulfonic Acid Functional Group

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Compound of Interest

Compound Name: 1-Chloro-5-isoquinolinesulfonic acid

Cat. No.: B023764

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of key functional groups is paramount. The isoquinolinesulfonic acid moiety and its derivatives, particularly isoquinolinesulfonamides, represent a critical pharmacophore in modern medicinal chemistry. This guide provides a detailed exploration of the core characteristics of this functional group, including its physicochemical properties, reactivity, synthesis, and its significant role in the development of targeted therapeutics, with a focus on kinase inhibitors.

Core Physicochemical and Spectroscopic Characteristics

The introduction of a sulfonic acid group to the isoquinoline scaffold significantly alters its physical and chemical properties. Isoquinolinesulfonic acid is a strong acid, a feature that enhances its water solubility.^{[1][2]} It typically appears as a white to off-white crystalline solid.^{[1][2]}

Quantitative Physicochemical Data

A summary of the key quantitative data for 5-isoquinolinesulfonic acid is presented below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ NO ₃ S	[2][3]
Molecular Weight	209.22 g/mol	[3][4]
Melting Point	>300 °C	[5]
pKa (Predicted)	-0.98 ± 0.40	[5]
Solubility	DMSO (Slightly), Methanol (Slightly)	[5]

Reactivity of the Isoquinolinesulfonic Acid Group

The chemical reactivity of isoquinolinesulfonic acid is governed by the interplay between the electron-withdrawing nature of the sulfonic acid group and the inherent reactivity of the isoquinoline ring system.

The isoquinoline ring is susceptible to electrophilic substitution, primarily at the 5 and 8 positions of the benzene ring, which are electronically richer compared to the pyridine ring.[6] [7] However, the sulfonic acid group is a deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive and resonance effects.[8] This deactivation can make further substitution on the ring more challenging. The sulfonation reaction itself is reversible, a property that can be exploited in synthesis to use the sulfonic acid group as a temporary blocking group to direct other substituents to desired positions.[9][10]

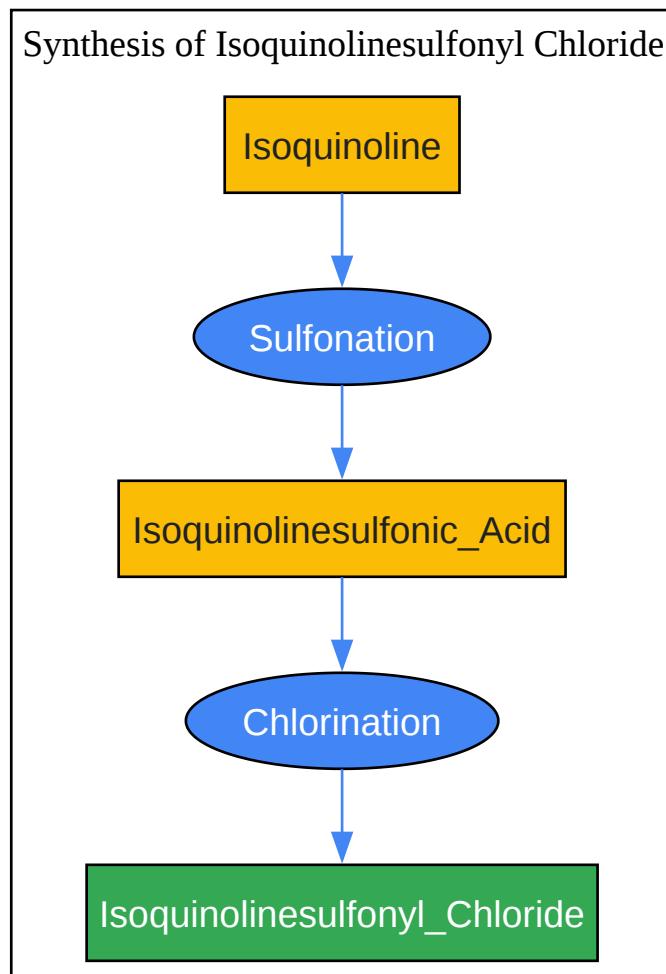
The pyridine ring of the isoquinoline nucleus is electron-deficient and thus more susceptible to nucleophilic attack, particularly at the 1-position.[7][11]

Synthesis of Isoquinolinesulfonic Acid and Derivatives

The synthesis of isoquinolinesulfonic acid and its derivatives, such as isoquinolinesulfonyl chlorides, is a critical step in the preparation of many biologically active compounds.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of isoquinolinesulfonyl chloride, a key intermediate.



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Caption: General workflow for the synthesis of isoquinolinesulfonyl chlorides.

Experimental Protocol: Synthesis of 5-Isoquinolinesulfonyl Chloride Hydrochloride

This protocol outlines the conversion of 5-isoquinolinesulfonic acid to its corresponding sulfonyl chloride, a versatile intermediate for the synthesis of isoquinolinesulfonamides.

Materials:

- 5-Isoquinolinesulfonic acid
- Thionyl chloride (SOCl_2)
- N,N-dimethylformamide (DMF) (catalytic amount)
- Dichloromethane (CH_2Cl_2)
- Round-bottomed flask with reflux condenser
- Rotary evaporator
- Filtration apparatus

Procedure:

- To a 100 mL round-bottomed flask, add 5-isooquinolinesulfonic acid (2.10 g, 10 mmol), 25 mL of thionyl chloride, and a catalytic amount of DMF (e.g., 1 mL).[3][5]
- Heat the mixture to reflux and maintain for 1-2 hours.[3][5]
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess thionyl chloride by rotary evaporation.[3][5]
- Suspend the resulting residue in dichloromethane.[3][5]
- Collect the solid product by filtration and wash the precipitate with dichloromethane (2 x 25 mL).[3][5]
- Dry the collected solid under vacuum to yield crude isoquinoline-5-sulfonyl chloride hydrochloride.[3][5]

Role in Drug Development: Kinase Inhibitors

The isoquinolinesulfonamide scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and

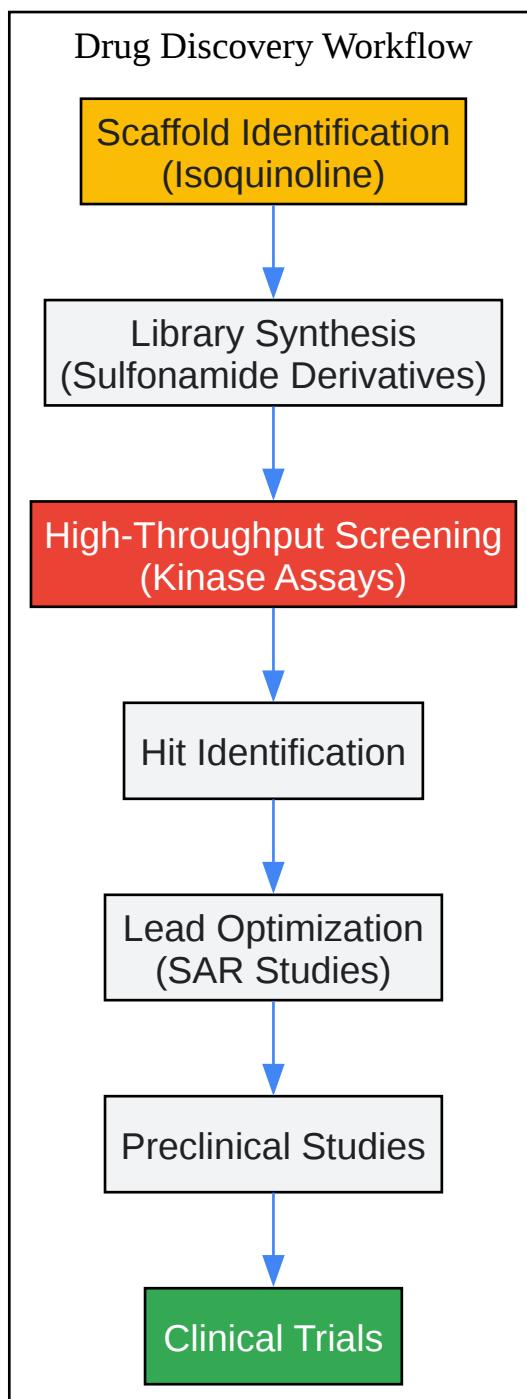
their dysregulation is implicated in numerous diseases, including cancer and cardiovascular disorders.[12][13]

Structure-Activity Relationships (SAR)

The biological activity of isoquinolinesulfonamide-based kinase inhibitors is highly dependent on their molecular structure. Key SAR insights include:

- The Isoquinoline Ring: This moiety often serves as the core scaffold that orients the other functional groups within the kinase's ATP-binding pocket. Substitutions on the isoquinoline ring can modulate potency and selectivity.
- The Sulfonamide Linker: The sulfonamide group is a critical hydrogen bond donor and acceptor, interacting with key residues in the hinge region of the kinase domain.
- Substituents on the Amine: The group attached to the sulfonamide nitrogen can be varied to explore different sub-pockets of the ATP-binding site, influencing both potency and selectivity. For instance, in the case of Rho-kinase inhibitors, a homopiperazine ring at this position has been shown to be effective.[12]

The following diagram illustrates a typical drug discovery workflow for developing a kinase inhibitor based on the isoquinolinesulfonamide scaffold.



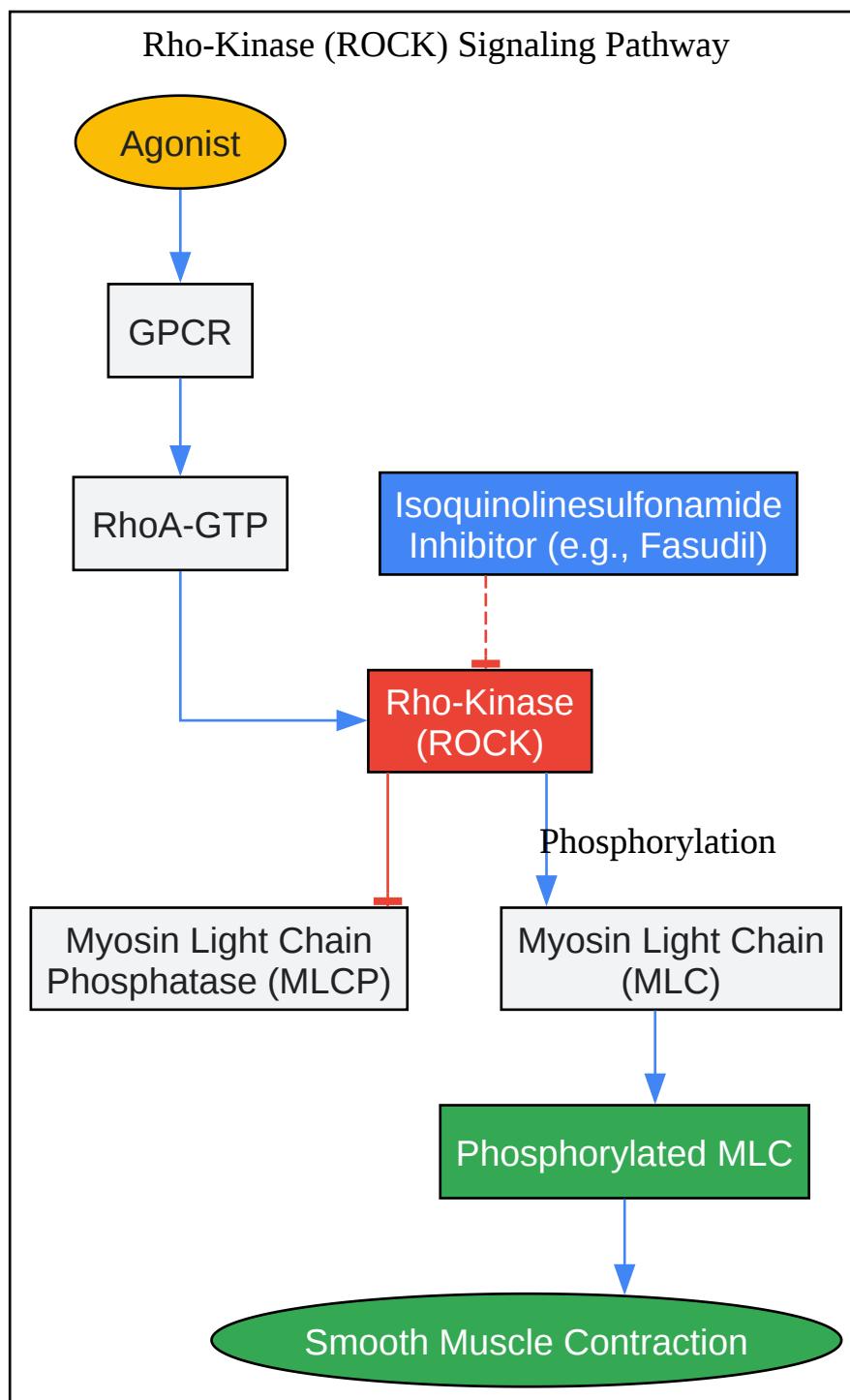
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Caption: Drug discovery pathway starting from the isoquinoline scaffold.

Signaling Pathway: Rho-Kinase (ROCK) Inhibition

A prominent example of a drug class derived from this functional group is the Rho-kinase (ROCK) inhibitors. Fasudil, an isoquinolinesulfonamide derivative, is a known ROCK inhibitor. The Rho/ROCK signaling pathway is involved in regulating cell shape, motility, and smooth muscle contraction.^[14] Its inhibition has therapeutic benefits in conditions like hypertension and vasospasm.

The diagram below illustrates the Rho-kinase signaling pathway and the point of inhibition by isoquinolinesulfonamide-based drugs.



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Caption: Rho-Kinase signaling pathway and inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a framework for assessing the inhibitory activity of novel isoquinolinesulfonic acid derivatives against a target kinase. This type of assay measures the amount of ATP remaining after the kinase reaction, where a higher luminescence signal corresponds to greater inhibition.

Materials:

- 384-well assay plates
- Test compounds (isoquinolinesulfonic acid derivatives) dissolved in DMSO
- Vehicle control (DMSO)
- Positive control inhibitor
- Target kinase enzyme
- Peptide substrate specific for the kinase
- Kinase assay buffer
- ATP solution
- Luminescent ATP detection reagent
- Plate reader capable of measuring luminescence

Procedure:

- Compound Plating: Dispense 1 μ L of diluted test compounds, vehicle control, and positive control into the appropriate wells of a 384-well plate.
- Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and the peptide substrate at their optimized final concentrations.

- Reaction Initiation: Add a defined volume (e.g., 5 μ L) of the kinase reaction mixture to each well.
- ATP Addition: To start the reaction, add a defined volume (e.g., 5 μ L) of the ATP solution to each well.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
- Reaction Termination and Signal Detection: Add the luminescent ATP detection reagent to all wells. This stops the kinase reaction and initiates the generation of a light signal. Incubate at room temperature for 10 minutes to stabilize the signal.
- Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
- Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

In conclusion, the isoquinolinesulfonic acid functional group and its derivatives are of significant interest in medicinal chemistry. Their unique physicochemical properties, combined with their synthetic accessibility and proven utility as pharmacophores for critical drug targets like kinases, ensure their continued importance in the development of novel therapeutics. A thorough understanding of the principles outlined in this guide is essential for any researcher working in this promising area of drug discovery.

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